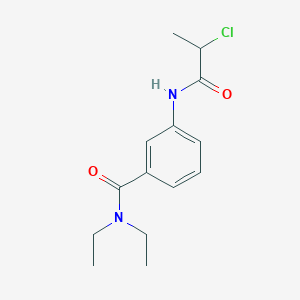

3-(2-chloropropanamido)-N,N-diethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-chloropropanamido)-N,N-diethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core structure with a 2-chloropropanamido substituent and two diethyl groups attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropropanamido)-N,N-diethylbenzamide typically involves the following steps:

Formation of 2-chloropropanamide: This can be achieved by reacting 2-chloropropanoyl chloride with ammonia or an amine under controlled conditions.

Amidation Reaction: The 2-chloropropanamide is then reacted with N,N-diethylbenzamide in the presence of a suitable catalyst, such as a base (e.g., triethylamine), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(2-chloropropanamido)-N,N-diethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloropropanamido group can be substituted by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxy derivative.

Hydrolysis: Yields the corresponding carboxylic acid and amine.

Oxidation: Can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Typically results in the formation of amines or alcohols.

科学的研究の応用

3-(2-chloropropanamido)-N,N-diethylbenzamide has several applications in scientific research:

Medicinal Chemistry: It may be explored for its potential as a pharmacologically active compound, particularly in the development of new drugs.

Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

作用機序

The mechanism of action of 3-(2-chloropropanamido)-N,N-diethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

類似化合物との比較

Similar Compounds

- 3-(2-chloropropanamido)-N-methylbenzamide

- Methyl 3-(2-chloropropanamido)propanoate

- 2-(2-chloropropanamido)acetic acid

Uniqueness

3-(2-chloropropanamido)-N,N-diethylbenzamide is unique due to its specific structural features, such as the presence of diethyl groups on the nitrogen atom, which may confer distinct physicochemical properties and biological activities compared to its analogs.

生物活性

3-(2-Chloropropanamido)-N,N-diethylbenzamide, also known as a derivative of N,N-diethylbenzamide (commonly referred to as DEET), is a compound that has garnered attention for its biological activity, particularly in the context of insect repellent properties. This article consolidates existing research findings, case studies, and data on the biological activity of this compound.

- Molecular Formula : C12H16ClN2O

- Molecular Weight : 240.72 g/mol

- CAS Number : 1098347-63-7

Biological Activity Overview

The biological activity of this compound primarily revolves around its efficacy as an insect repellent and its safety profile in mammals. Studies have shown that it possesses significant repellency against various mosquito species, which are vectors for diseases such as malaria and dengue.

Insect Repellent Efficacy

- Comparative Studies :

- In a study comparing the efficacy of Advanced Odomos cream (which contains 12% N,N-diethylbenzamide) against DEET, it was found that both formulations provided comparable protection against mosquito bites. The Odomos cream achieved 100% protection for up to 11 hours against Anopheles stephensi and approximately 6 hours against Aedes aegypti .

- The acute inhalation toxicity studies indicated that exposure to aerosols containing DEB (N,N-diethylbenzamide) resulted in dose-dependent respiratory effects, with an LC50 value greater than 2.5 g/m³ . This suggests a relatively safe profile at lower concentrations compared to other insect repellents.

The mechanism by which this compound acts as an insect repellent is not fully elucidated but is believed to involve:

- Disruption of Olfactory Reception : The compound likely interferes with the olfactory receptors of mosquitoes, making it difficult for them to locate hosts.

- Chemical Structure Influence : The presence of the chloropropanamide group may enhance its binding affinity to specific receptors compared to its parent compound DEET.

Case Study: Efficacy Against Mosquitoes

A field study evaluated the effectiveness of various concentrations of Advanced Odomos cream against Aedes aegypti. Results indicated:

- Complete Protection : Achieved at a concentration of 10 mg/cm² for Anopheles stephensi and at 12 mg/cm² for Aedes aegypti.

- Duration of Protection : Notable protection lasting up to 11 hours against Anopheles mosquitoes .

Toxicological Assessment

Research indicates that while DEET and its derivatives are effective insect repellents, they also require careful consideration regarding their toxicological profiles. Inhalation studies showed:

- Respiratory Effects : Acute exposure to DEB aerosols resulted in significant respiratory depression at higher concentrations, although no significant irritation was noted at lower doses .

Summary Table of Biological Activity

| Property | Observation |

|---|---|

| Insect Repellent Efficacy | Comparable to DEET; effective up to 11 hours |

| Acute Toxicity (LC50) | >2.5 g/m³ for DEB aerosols |

| Respiratory Effects | Dose-dependent; significant at higher concentrations |

| Protection Duration | Up to 11 hours for Anopheles stephensi |

特性

IUPAC Name |

3-(2-chloropropanoylamino)-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-4-17(5-2)14(19)11-7-6-8-12(9-11)16-13(18)10(3)15/h6-10H,4-5H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGRSOUNUZEXMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。